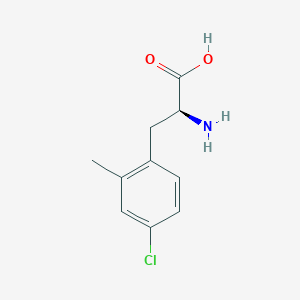![molecular formula C15H13BrN2O2S B8015219 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 7-azaindoles, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Métodos De Preparación
The synthesis of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves a one-step substitution reaction using strong bases such as potassium hydroxide or sodium hydroxide . Another approach utilizes triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . The structure of the compound is typically confirmed using techniques such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .
Análisis De Reacciones Químicas
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Negishi and Suzuki cross-coupling reactions at the C3 position and Buchwald-Hartwig coupling at the C5 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions and strong bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .
Comparación Con Compuestos Similares
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the methyl group at the C5 position.
3-Iodo-5-bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This derivative includes an additional iodine atom at the C3 position, which can influence its reactivity and biological activity.
Other 7-azaindole derivatives: These compounds exhibit a range of biological activities and can be modified at various positions to enhance their properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWTLIBTNXVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




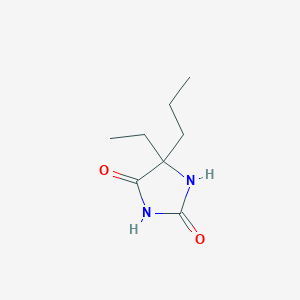
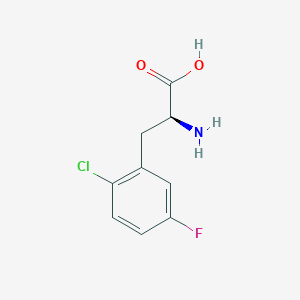
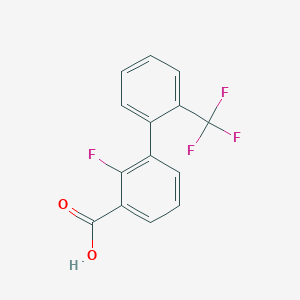



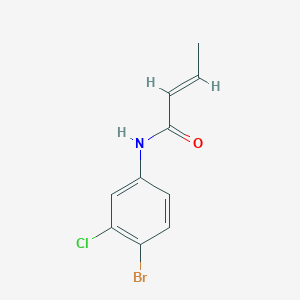


![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)
